![molecular formula C7H13NO B15319158 (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol](/img/structure/B15319158.png)
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is a bicyclic compound that features a nitrogen atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of azetidines, which are known for their strain-driven reactivity . The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application, but typically involve similar cyclization reactions as those used in laboratory settings.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1S,6S,7R)-3-Azabicyclo[420]octan-7-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bicyclic structures on biological systems. Its interactions with enzymes and receptors can provide insights into the design of new drugs and therapeutic agents.
Medicine
Medicinally, (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol has potential applications in the development of pharmaceuticals. Its unique structure may allow for the creation of drugs with specific target interactions, leading to more effective treatments with fewer side effects.
Industry
In the industrial sector, this compound can be used in the production of materials with specific properties. Its reactivity and stability make it a valuable component in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol involves its interaction with specific molecular targets. These interactions can affect various pathways within biological systems, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidines: These compounds share a similar four-membered ring structure and exhibit strain-driven reactivity.
Pyrrolidines: These five-membered ring compounds are also structurally similar and are used in various chemical and medicinal applications.
Uniqueness
What sets (1S,6S,7R)-3-Azabicyclo[4.2.0]octan-7-ol apart from similar compounds is its specific bicyclic structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications where these properties are desired.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(1S,6S,7R)-3-azabicyclo[4.2.0]octan-7-ol |
InChI |
InChI=1S/C7H13NO/c9-7-3-5-4-8-2-1-6(5)7/h5-9H,1-4H2/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
JDDCKTAOAQPSNK-DSYKOEDSSA-N |
Isomerische SMILES |
C1CNC[C@@H]2[C@H]1[C@@H](C2)O |
Kanonische SMILES |
C1CNCC2C1C(C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


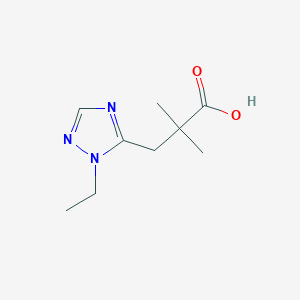
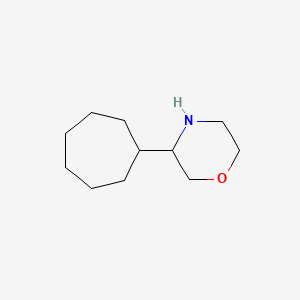
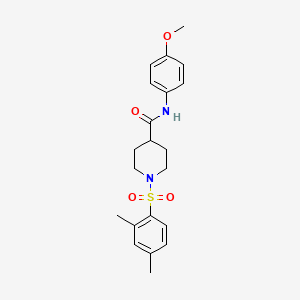
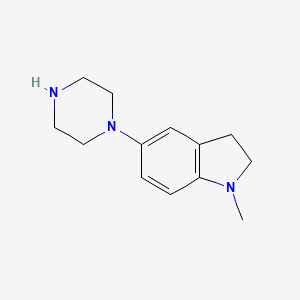
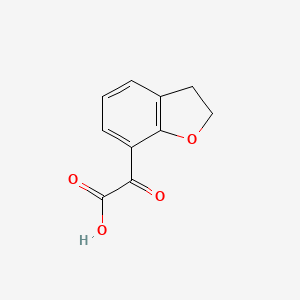
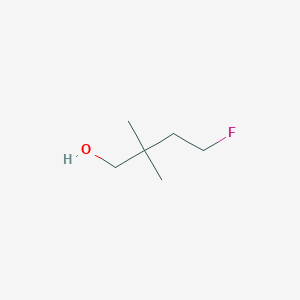
![6-methylidene-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B15319121.png)
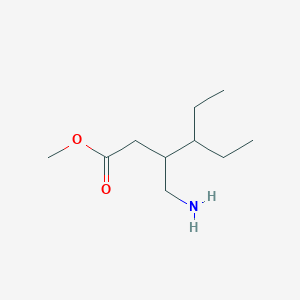

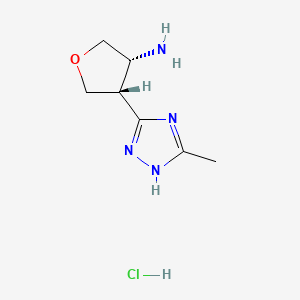
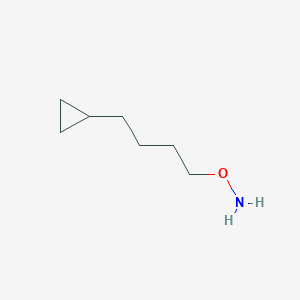
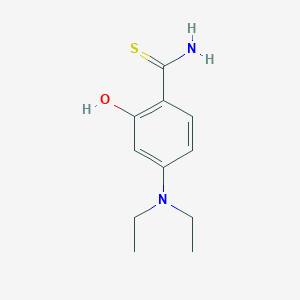
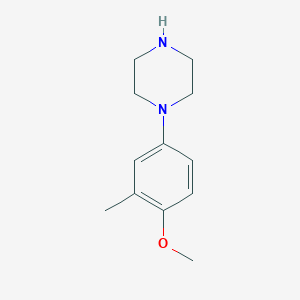
![Tetrazolo[5,1-b][1,3]benzothiazole](/img/structure/B15319157.png)
